4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
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Overview
Description
“4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid” is a chemical compound with the CAS Number: 736146-17-1 . It has a molecular weight of 340.4 . The IUPAC name for this compound is 4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20N2O5S/c1-12-2-4-13(5-3-12)23(21,22)17-10-8-16(9-11-17)14(18)6-7-15(19)20/h2-5H,6-11H2,1H3,(H,19,20) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 340.4 .Scientific Research Applications
Drug Discovery
This compound is utilized in the early stages of drug discovery, particularly in the design and synthesis of new molecules with potential therapeutic effects. Its structure serves as a scaffold that can be modified to enhance interaction with biological targets, such as enzymes or receptors .
Organic Synthesis
In organic chemistry, this acid is a valuable intermediate for the synthesis of more complex organic compounds. Its reactive functional groups allow for various chemical transformations, making it a versatile building block in synthetic routes .
Medicinal Chemistry
The compound’s sulfonyl and piperazine groups are commonly found in pharmacologically active molecules. Therefore, it’s often used in medicinal chemistry research to develop new drugs with improved efficacy and safety profiles.
Biological Studies
Researchers employ this compound in biological studies to investigate the biochemical pathways and interactions at the cellular level. It may help in understanding the mechanism of action of new drugs or in identifying new therapeutic targets .
Analytical Chemistry
Due to its unique chemical properties, this compound can be used as a standard or reference material in various analytical techniques like NMR, HPLC, LC-MS, and UPLC to ensure the accuracy and reliability of analytical results .
Material Science
In material science, the compound can be used to modify the surface properties of materials or to create new polymers with specific characteristics, such as increased strength or chemical resistance .
Safety and Hazards
Mechanism of Action
Target of action
“4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid” is a piperazine derivative. Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes. The specific targets of this compound would depend on its exact structure and functional groups .
Mode of action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of the sulfonyl group could potentially influence the compound’s interactions with its targets .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a receptor involved in a particular signaling pathway, it could potentially modulate that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of the piperazine ring and the sulfonyl group could influence the compound’s solubility, stability, and permeability, which in turn could affect its absorption and distribution .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could potentially include changes in cell signaling, gene expression, or cellular function .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of the compound .
properties
IUPAC Name |
4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-12-2-4-13(5-3-12)23(21,22)17-10-8-16(9-11-17)14(18)6-7-15(19)20/h2-5H,6-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKZSJOPYQGNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid |
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